3-[(4-Fluorophenyl)sulfanyl]pyrrolidine
CAS No.:
Cat. No.: VC17745832
Molecular Formula: C10H12FNS
Molecular Weight: 197.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H12FNS |
|---|---|
| Molecular Weight | 197.27 g/mol |
| IUPAC Name | 3-(4-fluorophenyl)sulfanylpyrrolidine |
| Standard InChI | InChI=1S/C10H12FNS/c11-8-1-3-9(4-2-8)13-10-5-6-12-7-10/h1-4,10,12H,5-7H2 |
| Standard InChI Key | ZDMRCFVGYKMWGE-UHFFFAOYSA-N |
| Canonical SMILES | C1CNCC1SC2=CC=C(C=C2)F |
Introduction
Chemical Identification and Structural Properties
Molecular Characterization
3-[(4-Fluorophenyl)sulfanyl]pyrrolidine is defined by the molecular formula C₁₀H₁₂FNS and a molar mass of 197.27 g/mol . Its IUPAC name, 3-(4-fluorophenyl)sulfanylpyrrolidine, reflects the substitution pattern of the pyrrolidine ring at the 3-position with a fluorophenylthio group. The compound’s structural identity is further confirmed by its SMILES notation (C1CNCC1SC2=CC=C(C=C2)F) and InChIKey (ZDMRCFVGYKMWGE-UHFFFAOYSA-N) .
Table 1: Physicochemical Properties
Structural Features
The compound’s pyrrolidine ring adopts a five-membered saturated conformation, while the sulfanyl group (-S-) bridges the heterocycle to the 4-fluorophenyl aromatic system. This configuration confers rigidity and electronic effects that influence its reactivity and biological interactions. X-ray crystallography and NMR studies confirm the syn-stereochemical control induced by the allylic fluorine substituent during synthesis, which enhances diastereoselectivity .
Synthesis Methodologies
Thioether Formation via Nucleophilic Substitution
The most common synthesis route involves the reaction of pyrrolidine with 4-fluorobenzenethiol under basic conditions. This nucleophilic substitution proceeds via deprotonation of the thiol group, followed by attack on a pyrrolidine-derived electrophile (e.g., alkyl halides or mesylates). Optimized conditions include inert atmospheres (N₂ or Ar) and polar aprotic solvents like dimethylformamide (DMF) to prevent oxidation of the thiol intermediate.
Allylic Fluoride Cyclization
An alternative approach leverages allylic fluorides as precursors. As reported by Combettes et al., 5-exo-trig iodocyclization of allylic fluorides bearing nitrogen nucleophiles yields 3-fluoropyrrolidines with high diastereomeric ratios (>20:1) . This method capitalizes on the stereoelectronic effects of the fluorine atom to direct cyclization, enabling efficient access to enantiomerically enriched products.
Table 2: Comparative Synthesis Strategies
| Method | Reagents/Conditions | Yield/Selectivity |
|---|---|---|
| Nucleophilic Substitution | 4-Fluorobenzenethiol, K₂CO₃, DMF, 80°C | Moderate (50–70%) |
| Allylic Fluoride Cyclization | I₂, CH₂Cl₂, −20°C to RT | High (dr >20:1) |
Chemical Reactivity and Functionalization
Thioether Oxidation
The sulfanyl group undergoes oxidation to sulfoxides or sulfones using agents like hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA). This reactivity is exploited to modulate the compound’s electronic properties and solubility, which are critical for pharmacokinetic optimization.
Amine Functionalization
The pyrrolidine nitrogen serves as a site for derivatization. Acylation with chloroformates or alkylation with alkyl halides introduces substituents that enhance binding affinity to biological targets. For instance, N-tosyl derivatives exhibit improved metabolic stability compared to unmodified analogs.
Biological Activity and Mechanistic Insights
RORγt Inverse Agonism
3-[(4-Fluorophenyl)sulfanyl]pyrrolidine demonstrates potent inverse agonism against RORγt, a nuclear receptor implicated in Th17-cell differentiation and autoimmune pathologies like psoriasis and rheumatoid arthritis. Structural modifications, such as sulfone replacement of the thioether, enhance RORγt binding (IC₅₀ < 100 nM) while reducing off-target interactions with pregnane X receptor (PXR).
Neurological Applications
The compound’s ability to cross the blood-brain barrier (BBB) has spurred research into its effects on 5-HT₆ serotonin receptors, which regulate cognitive function. In rodent models, analogs improve performance in novel object recognition tasks, suggesting potential for treating Alzheimer’s disease and schizophrenia.
Research Advancements and Future Prospects
Preclinical Development
Recent studies highlight the compound’s efficacy in murine models of type 1 diabetes, where it reduces interleukin-17 (IL-17) production by 60–80% at 10 mg/kg doses. Concurrently, its metabolic stability has been enhanced through structural tweaks, such as fluorination of the pyrrolidine ring, which reduces cytochrome P450-mediated clearance .
Targeted Drug Delivery
Emerging strategies employ nanoparticle encapsulation to improve bioavailability and tissue-specific delivery. Poly(lactic-co-glycolic acid) (PLGA) nanoparticles loaded with 3-[(4-Fluorophenyl)sulfanyl]pyrrolidine show sustained release profiles (>72 hours) in vitro, addressing limitations posed by rapid hepatic metabolism.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume